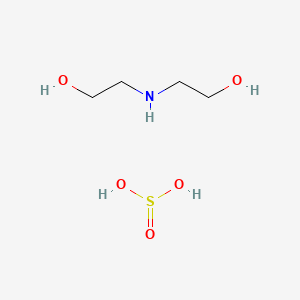
2-(2-hydroxyethylamino)ethanol;sulfurous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethylamino)ethanol; sulfurous acid is a chemical compound with the molecular formula C₄H₁₁NO₃S. This compound is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of ethanolamine and sulfurous acid, combining the characteristics of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)ethanol; sulfurous acid typically involves the reaction of ethanolamine with sulfurous acid. The process can be carried out under controlled conditions to ensure the desired product is obtained. The reaction is usually performed in an aqueous medium, and the temperature and pH are carefully monitored to optimize the yield.
Industrial Production Methods
In industrial settings, the production of 2-(2-hydroxyethylamino)ethanol; sulfurous acid involves large-scale reactors where ethanolamine and sulfurous acid are mixed in precise proportions. The reaction is carried out under controlled temperature and pressure conditions to ensure high efficiency and purity of the final product. The compound is then purified through various techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylamino)ethanol; sulfurous acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, simpler amines, and substituted ethanolamine derivatives.
Scientific Research Applications
2-(2-hydroxyethylamino)ethanol; sulfurous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylamino)ethanol; sulfurous acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups in the compound can form hydrogen bonds and ionic interactions with target molecules, leading to changes in their activity and function. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacks the sulfurous acid component.
Sulfurous Acid: A compound with similar acidic properties but lacks the ethanolamine component.
N,N-bis(2-hydroxyethyl)ethylenediamine: A compound with similar structural features but different functional groups.
Uniqueness
2-(2-hydroxyethylamino)ethanol; sulfurous acid is unique due to its combination of hydroxyl, amino, and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
66085-61-8 |
|---|---|
Molecular Formula |
C4H13NO5S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;sulfurous acid |
InChI |
InChI=1S/C4H11NO2.H2O3S/c6-3-1-5-2-4-7;1-4(2)3/h5-7H,1-4H2;(H2,1,2,3) |
InChI Key |
HIOZQPNKVSTJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.OS(=O)O |
Related CAS |
66085-61-8 98072-25-4 111-42-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















